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Compound of Interest

Compound Name: BAY1217389

Cat. No.: B605921

This technical support center provides essential information for researchers, scientists, and
drug development professionals working with the Monopolar Spindle 1 (MPS1) kinase inhibitor,
BAY1217389, in early phase clinical trials. The following troubleshooting guides and frequently
asked questions (FAQs) are designed to address specific issues that may be encountered
during experimental procedures related to the dose-escalation study of BAY1217389 in
combination with paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the early phase dose-escalation trial for BAY1217389?

Al: The primary objectives of the phase | study were to assess the safety and tolerability of
BAY1217389 in combination with paclitaxel, to establish the maximum tolerated dose (MTD),
and to determine the recommended Phase 2 dose (RP2D).[1][2][3] Secondary objectives
included evaluating the pharmacokinetic profiles of both compounds and assessing preliminary
anti-tumor efficacy.[1][2]

Q2: What was the rationale for combining BAY1217389 with paclitaxel?

A2: BAY1217389 is a selective inhibitor of MPS1 kinase, a key regulator of the spindle
assembly checkpoint (SAC).[4][5] Inhibition of MPS1 leads to mitotic catastrophe and cell death
in cancer cells.[1] Preclinical studies demonstrated that the combination of an MPS1 inhibitor
with paclitaxel, a microtubule-stabilizing agent, results in a synergistic anti-tumor effect.[1]
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Q3: What was the design of the dose-escalation study?

A3: The study utilized a novel randomized continual reassessment method (rCRM) to guide
dose escalation.[1][2] Patients with advanced solid tumors were randomized to receive either
oral BAY1217389 in combination with intravenous paclitaxel or paclitaxel monotherapy in the
first cycle.[1][2]

Q4: What were the dosing regimens for BAY1217389 and paclitaxel?

A4: BAY1217389 was administered orally twice daily on a 2-days-on/5-days-off schedule.[1][2]
Paclitaxel was administered intravenously at a dose of 90 mg/m2 on days 1, 8, and 15 of a 28-
day cycle.[1]

Q5: What was the starting dose of BAY1217389 in the dose-escalation cohorts?
A5: The starting dose of BAY1217389 was 0.25 mg twice daily.
Q6: What were the major toxicities observed in the study?

A6: The main dose-limiting toxicities (DLTs) were hematologic, with neutropenia being
significant.[1][6] Other common toxicities included nausea, fatigue, and diarrhea.[1][6]

Q7: What was the determined Maximum Tolerated Dose (MTD) for BAY1217389 in
combination with paclitaxel?

A7: The MTD of BAY1217389 was established at 64 mg twice daily when administered with
paclitaxel.[1][6]

Troubleshooting Guide

Issue: Difficulty in reproducing the reported synergistic effect of BAY1217389 and paclitaxel in
vitro.

o Possible Cause 1: Suboptimal Dosing Schedule. The clinical trial used a specific intermittent
dosing schedule for BAY1217389 (2-days-on/5-days-off). Continuous exposure in vitro might
not replicate the in vivo conditions that led to the observed synergy.
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Troubleshooting Step: Mimic the clinical dosing schedule in your in vitro experiments by
treating cells with BAY1217389 for a defined period, followed by a drug-free period, before
and during paclitaxel exposure.

Possible Cause 2: Inappropriate Cell Line. The synergistic effect may be cell-type specific.

Troubleshooting Step: Use a panel of cancer cell lines, particularly those known to be
sensitive to paclitaxel, to evaluate the combination effect. The trial's expansion cohort
focused on triple-negative breast cancer.[1]

Issue: High incidence of hematologic toxicity in preclinical models.

Possible Cause: The combination of BAY1217389 and paclitaxel is known to cause
considerable hematologic toxicity, as observed in the clinical trial.[1][6]

Troubleshooting Step: Implement careful monitoring of hematologic parameters in your
animal models. Consider dose adjustments or the use of supportive care measures, such as
growth factors, if ethically permissible and relevant to your research question. The clinical
trial design included a control arm to definitively attribute toxicities.[1]

Data Presentation
Table 1: BAY1217389 Dose-Escalation Cohorts and

) T Limiting Toxicities (DLTs)

BAY1217389 Dose Level

. . Number of Patients Number of DLTs
(mg, twice daily)
80 1 1
240 3 3

Data extracted from the clinical trial results. The MTD was determined to be 64 mg twice daily
based on the overall safety profile and modeling, with the 240 mg dose showing significant
toxicity.[4]
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Table 2: Key Pharmacokinetic Parameters of

BAY1217389
Parameter Value
Route of Administration Oral
Dosing Schedule 2-days-on / 5-days-off
Volume of Distribution High
Terminal Half-life Long
Blood Clearance Low

This table summarizes the favorable pharmacokinetic profile of BAY1217389 as reported in
preclinical and clinical studies.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic
assays used in the clinical trial are not publicly available. However, the key methodologies are
outlined below.

Pharmacokinetic (PK) Analysis:

o Sample Collection: Plasma samples were collected at pre-dose and multiple time points
post-dose (0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 96 hours) to characterize the single-dose
pharmacokinetics of BAY1217389.[4]

o Analytical Method: While the specific assay is not detailed, such analyses are typically
performed using validated high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS) methods.

Pharmacodynamic (PD) Biomarker Analysis:

» Objective: To determine the modulation of the target, pharmacodynamic effects were
assessed.[3]
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» Biomarker: The exploratory objectives included the determination of pharmacodynamic
target modulation by measuring the decrease in phosphorylated kinetochore-associated
protein pKNL1.[3]

o Sample Collection: Paired fresh tumor biopsies or skin punch biopsies were collected for

biomarker analysis.[3]

e Analytical Method: The specific laboratory method for pKNL1 analysis is not provided in the
available documentation. Such analyses often involve techniques like immunohistochemistry

(IHC) or immunoassays.
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Caption: Mechanism of action of BAY1217389 and its synergy with paclitaxel.
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Caption: Randomized Continual Reassessment Method (rCRM) workflow for dose escalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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